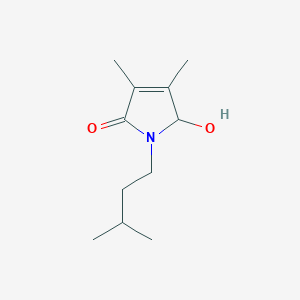
5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound Its structure includes a pyrrol-2-one ring substituted with hydroxy, methyl, and methylbutyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-one can be achieved through multi-step organic reactions. A possible synthetic route might involve:
Formation of the Pyrrol-2-one Ring: Starting from a suitable precursor, such as a substituted amine and an alpha-keto acid, the pyrrol-2-one ring can be formed through cyclization reactions.
Introduction of Hydroxy and Methyl Groups: Hydroxylation and methylation reactions can be employed to introduce the hydroxy and methyl groups at the desired positions.
Attachment of the Methylbutyl Group: The methylbutyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the functional groups present.
Substitution: The methyl and methylbutyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Medicine
Drug Development: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry
Material Science:
作用機序
The mechanism of action of 5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
類似化合物との比較
Similar Compounds
5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-thione: Similar structure with a thione group instead of a ketone.
5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-amine: Similar structure with an amine group instead of a ketone.
Uniqueness
The unique combination of functional groups in 5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-one may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.
特性
CAS番号 |
443917-70-2 |
|---|---|
分子式 |
C11H19NO2 |
分子量 |
197.27 g/mol |
IUPAC名 |
2-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C11H19NO2/c1-7(2)5-6-12-10(13)8(3)9(4)11(12)14/h7,10,13H,5-6H2,1-4H3 |
InChIキー |
JRPAZMIHQGDOMU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C1O)CCC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione](/img/structure/B14130960.png)
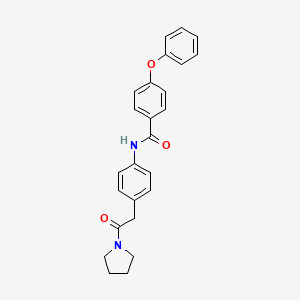
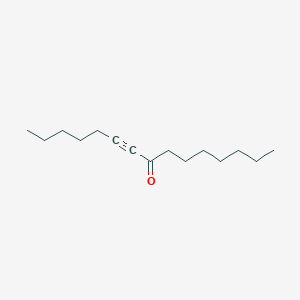

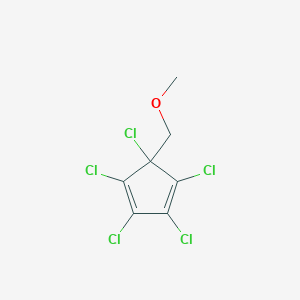
![2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one](/img/structure/B14130984.png)
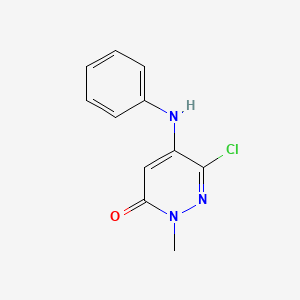
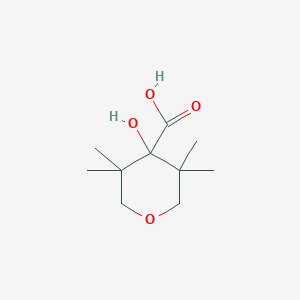


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B14131005.png)
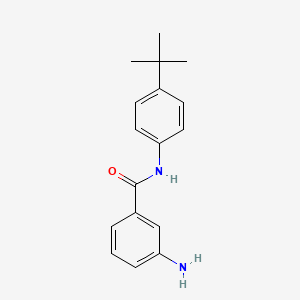
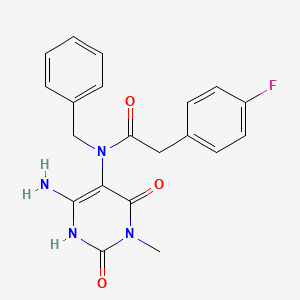
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B14131028.png)
